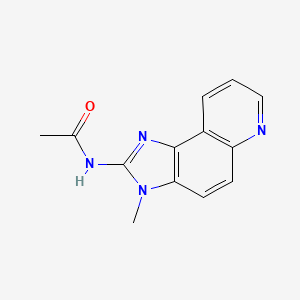![molecular formula C10H17NO5 B13765228 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate CAS No. 7146-55-6](/img/structure/B13765228.png)
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate, also known as aurantiamide acetate, is an organic compound with the molecular formula C27H28N2O4 and a molecular weight of 444.52 g/mol . This compound is known for its biological activity, particularly as a selective and orally active cathepsin inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its biological activity, particularly its role as a cathepsin inhibitor.
Medicine: Research explores its potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and light-sensitive materials.
Wirkmechanismus
The mechanism of action of 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate involves its inhibition of cathepsin enzymes, particularly cathepsin L and cathepsin B. The compound binds to the active site of these enzymes, preventing their activity and thereby exerting its biological effects. This inhibition is significant in reducing inflammation and other related biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzoylphenylalanylphenylalinol acetate
- Asperglaucide
- Tifentai
Uniqueness
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate is unique due to its specific inhibitory activity against cathepsin enzymes and its potential therapeutic applications in inflammatory diseases. Its structural features and biological activity distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
7146-55-6 |
|---|---|
Molekularformel |
C10H17NO5 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
3-(2-acetyloxypropanoylamino)propyl acetate |
InChI |
InChI=1S/C10H17NO5/c1-7(16-9(3)13)10(14)11-5-4-6-15-8(2)12/h7H,4-6H2,1-3H3,(H,11,14) |
InChI-Schlüssel |
MVKFJMCXYGVPJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCCOC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
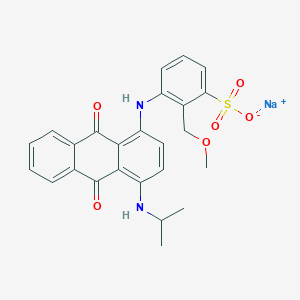

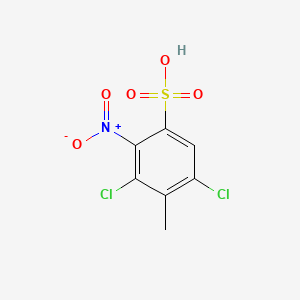
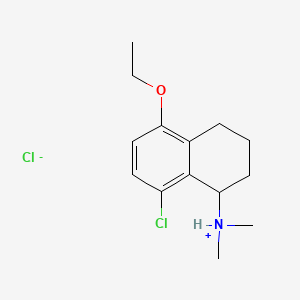


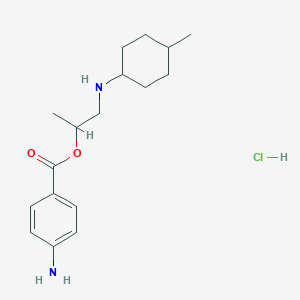
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
